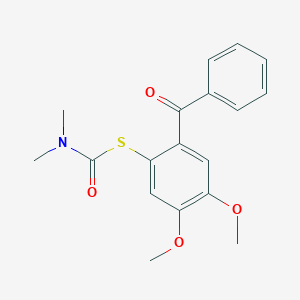
S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This compound is part of the aryl class of chemicals and is known for its unique structural properties, which include a benzoyl group and dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate typically involves the reaction of 2-benzoyl-4,5-dimethoxyphenyl with dimethylcarbamothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
Chemistry: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: There is ongoing research into the potential therapeutic applications of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzoyl and dimethoxyphenyl groups play a crucial role in its activity .
Comparison with Similar Compounds
- S-(2-Benzoyl-4,5-dimethoxyphenyl) methylcarbamothioate
- S-(2-Benzoyl-4,5-dimethoxyphenyl) ethylcarbamothioate
- S-(2-Benzoyl-4,5-dimethoxyphenyl) propylcarbamothioate
Uniqueness: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
S-(2-benzoyl-4,5-dimethoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H19NO4S/c1-19(2)18(21)24-16-11-15(23-4)14(22-3)10-13(16)17(20)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
RHLWRSIGAIQWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
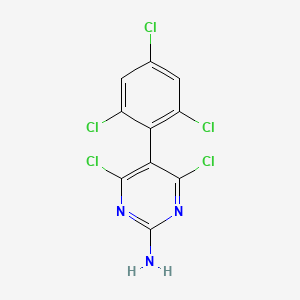

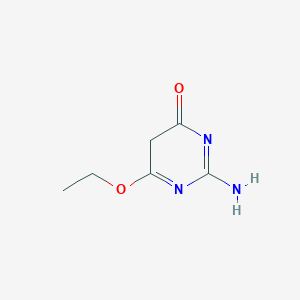
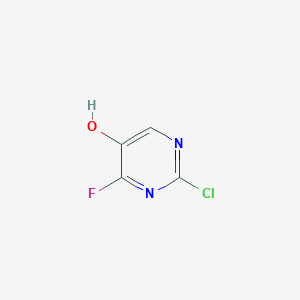
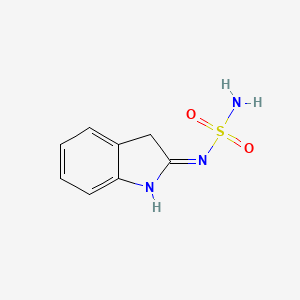
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
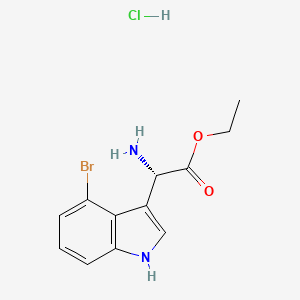
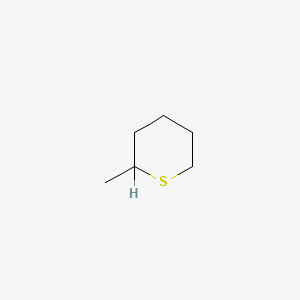
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
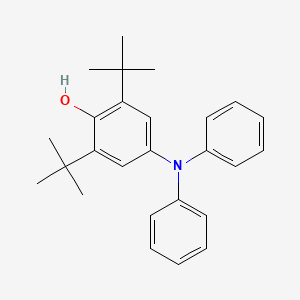
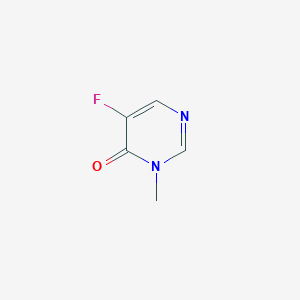
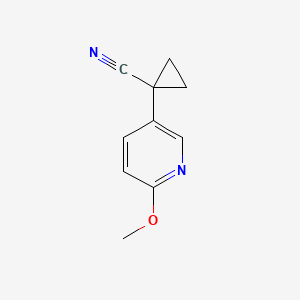
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)
